Dan shen spiroketal lactone

Description

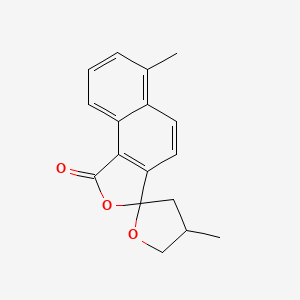

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Route of Danshen Spiroketal Lactone

The proposed biosynthetic route begins in the plastids of the plant cells, where the fundamental building blocks of all terpenoids are synthesized, and proceeds through a series of intermediate structures that are progressively modified.

Danshen Spiroketal Lactone is classified as an abietane-type diterpenoid. nih.gov Its biosynthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for producing the precursors for most diterpenoids in plants. nih.govmdpi.comtandfonline.com This pathway utilizes the primary metabolites glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749) to generate the universal five-carbon (C5) isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comtandfonline.com

The subsequent condensation of three IPP molecules with one DMAPP molecule is catalyzed by geranylgeranyl diphosphate synthase (GGPPS) to form the 20-carbon (C20) molecule, (E,E,E)-geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov GGPP is the universal and direct precursor for the entire family of diterpenoids in S. miltiorrhiza, marking the final step of the common precursor pathway before diversification begins. mdpi.comacs.orgoup.com

| Enzyme | Abbreviation | Function in Pathway | Source |

|---|---|---|---|

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the first rate-limiting step in the MEP pathway. The gene SmDXS2 is considered key in S. miltiorrhiza. | mdpi.comnih.gov |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Catalyzes the second step of the MEP pathway, converting DXP to MEP. | nih.gov |

| Isopentenyl diphosphate isomerase | IPI | Catalyzes the isomerization between IPP and DMAPP. | mdpi.com |

| Geranylgeranyl diphosphate synthase | GGPPS | Catalyzes the formation of the C20 precursor GGPP from C5 units. | mdpi.comacs.org |

Following the synthesis of GGPP, the pathway diverges to create specific diterpenoid skeletons. oup.com The biosynthesis of Danshen Spiroketal Lactone is believed to follow the initial steps established for the more abundant tanshinones. tandfonline.comacs.org

Formation of the Diterpene Skeleton : GGPP undergoes a two-step cyclization process. First, a class II diterpene synthase, specifically copalyl diphosphate synthase (SmCPS1), cyclizes GGPP to form (+)-copalyl diphosphate (CPP). acs.orgfrontiersin.org

Formation of Miltiradiene (B1257523) : A class I diterpene synthase, kaurene synthase-like 1 (SmKSL1), then acts on CPP to create miltiradiene, the parent abietane (B96969) hydrocarbon skeleton from which all tanshinones are derived. tandfonline.comfrontiersin.org Miltiradiene is therefore the first committed intermediate in this specific branch of diterpenoid metabolism.

Post-Miltiradiene Modifications : The pathway from miltiradiene to Danshen Spiroketal Lactone involves a cascade of currently uncharacterized, but proposed, enzymatic modifications. mdpi.com Based on the final structure, this sequence likely involves extensive oxidations (hydroxylations), potential ring-cleavage, and subsequent cyclizations to form the characteristic furan (B31954) and lactone rings, culminating in the formation of the spiroketal center. acs.org

Precursor Identification and Elucidation

Enzymatic Steps in Spiroketal Formation

The conversion of the relatively simple miltiradiene hydrocarbon into the complex, highly oxygenated Danshen Spiroketal Lactone requires a suite of specialized tailoring enzymes.

While the specific enzymes for the terminal steps of Danshen Spiroketal Lactone biosynthesis have not been definitively identified, research on related pathways in S. miltiorrhiza and other organisms allows for the confident proposal of the enzyme families involved. nih.govresearchgate.netnih.gov

Cytochrome P450 Monooxygenases (CYPs) : This superfamily of enzymes is paramount in the diversification of terpenoids. nih.govplos.org In the tanshinone pathway, CYPs such as CYP76AH1, CYP76AH3, and CYP76AK1 are responsible for the critical hydroxylation and aromatization steps that decorate the miltiradiene core. frontiersin.orgnih.gov It is highly probable that a distinct set of currently uncharacterized CYPs catalyzes the specific oxidative transformations required to produce the Danshen Spiroketal Lactone precursor. mdpi.complos.org Indeed, studies in other plants have shown that CYPs can directly catalyze oxidative spiroketalization reactions. researchgate.net

Spirocyclases : The stereospecific formation of the spiroketal ring from a suitable dihydroxy-ketone precursor is typically catalyzed by a dedicated class of enzymes known as spirocyclases. acs.orgnih.gov Although a specific spirocyclase for Danshen Spiroketal Lactone is unknown, enzymes like AveC and OlmO in microbial polyketide biosynthesis perform this exact function, ensuring the correct three-dimensional structure of the final product. acs.orgcam.ac.uk These enzymes often show no sequence similarity to one another, suggesting they have evolved multiple times to solve the same chemical challenge. cam.ac.uk

Dehydrogenases : The formation of the lactone ring from a diol or aldehyde intermediate would require the action of dehydrogenases. Multi-enzyme biocatalytic cascades have demonstrated that the combination of peroxidases and dehydrogenases can efficiently produce spirolactone structures. acs.org

| Enzyme Family | Putative Role in Biosynthesis | Source |

|---|---|---|

| Cytochrome P450s (CYPs) | Catalyze multiple oxidative steps (hydroxylations, ring formation) on the miltiradiene skeleton. May be directly involved in oxidative spiroketalization. | frontiersin.orgnih.govresearchgate.net |

| Spirocyclases | Catalyze the final, stereospecific ring closure to form the spiroketal center from a linear dihydroxy-ketone precursor. | acs.orgcam.ac.ukoup.com |

| Dehydrogenases | Catalyze oxidation steps, particularly the formation of the lactone ring from a hemiacetal or diol intermediate. | acs.org |

A key feature of enzyme catalysis is its high degree of stereospecificity, which is crucial for producing biologically active molecules. oup.comoup.com The existence of both Danshen Spiroketal Lactone and its epimer, epi-Danshenspiroketallactone, in S. miltiorrhiza presents an interesting case regarding enzymatic control. academicjournals.orgplos.org

The presence of these two diastereomers could arise from two possibilities. First, the spirocyclase enzyme responsible for the final cyclization may exhibit incomplete stereocontrol, leading to the formation of both isomers. Alternatively, two distinct spirocyclase enzymes, each with opposite stereoselectivity, may co-exist in the plant. In many biosynthetic pathways, the enzymatic cyclization is critical, as spontaneous, non-enzymatic cyclization of a precursor often results in a mixture of isomers, whereas the enzyme ensures the production of a single, biologically relevant form. cam.ac.uk The isolation of both epimers from the natural source suggests a fascinating nuance in the enzymatic control of this final biosynthetic step.

Modern genetic and metabolic engineering techniques are powerful tools for unraveling complex biosynthetic pathways and are directly applicable to studying Danshen Spiroketal Lactone. nih.govexlibrisgroup.com

Gene Silencing for Functional Genomics : To identify the specific genes involved, researchers can use techniques like RNA interference (RNAi) or CRISPR/Cas9 to systematically silence or knock out candidate genes (e.g., specific CYPs identified from transcriptome data) in S. miltiorrhiza hairy root cultures. oup.comnih.gov If the production of Danshen Spiroketal Lactone is diminished or eliminated upon silencing a particular gene, it provides strong evidence for that gene's role in the pathway.

Heterologous Expression for Enzyme Characterization : A definitive method for confirming an enzyme's function is through heterologous expression. nih.gov This involves cloning a candidate gene from S. miltiorrhiza and expressing it in a microbial host like yeast or E. coli. This engineered microbe is then supplied with a hypothesized substrate (e.g., miltiradiene or a later-stage intermediate). The successful conversion of the substrate into the expected product confirms the enzyme's specific catalytic activity. This approach has been instrumental in identifying the functions of several CYPs in the tanshinone pathway. frontiersin.orgnih.gov

Metabolic Engineering for Production : Beyond elucidation, genetic engineering can be used to increase the production of these compounds. Studies have shown that overexpressing early pathway genes, such as SmDXS and SmGGPPS, in S. miltiorrhiza leads to a significant increase in the total pool of diterpenoids by boosting the supply of the GGPP precursor. acs.orgexlibrisgroup.com This strategy could potentially be applied to enhance the yield of Danshen Spiroketal Lactone.

Unraveling the Molecular Architecture of Dan Shen Spiroketal Lactone: Biosynthesis and Metabolic Engineering

This compound is a notable bioactive compound found in Salvia miltiorrhiza, a plant with a long history in traditional medicine. This article delves into the intricate biosynthetic pathways that lead to the formation of this complex molecule and explores metabolic engineering strategies aimed at enhancing its production in biological systems.

Metabolic Engineering Strategies for Enhanced Production in Biological Systems

The low abundance of many valuable secondary metabolites in their native plant hosts has driven the development of metabolic engineering strategies to enhance their production. For Dan shen spiroketal lactone, insights can be drawn from the successful enhancement of tanshinone production in Salvia miltiorrhiza hairy root cultures, a well-established system for producing secondary metabolites.

The primary strategies for boosting the production of diterpenoids in S. miltiorrhiza involve the overexpression of key biosynthetic genes and the application of elicitors to stimulate the metabolic pathways.

Overexpression of genes encoding rate-limiting enzymes in the early stages of the diterpenoid biosynthetic pathway has proven effective. For example, the overexpression of SmGGPPS (geranylgeranyl diphosphate (B83284) synthase) and SmDXS (1-deoxy-D-xylulose-5-phosphate synthase) in hairy roots has led to a significant increase in tanshinone content. frontiersin.org Similarly, engineering the MVA pathway through the overexpression of SmHMGR (3-hydroxy-3-methylglutaryl-CoA reductase) has also resulted in enhanced tanshinone accumulation. frontiersin.org These studies suggest that increasing the flux towards the common precursor GGPP is a viable strategy to enhance the production of all downstream diterpenoids, including this compound.

Another promising approach is the manipulation of transcription factors that regulate the expression of multiple genes within the biosynthetic pathway. The identification and overexpression of positive regulatory factors or the suppression of negative regulators could lead to a coordinated upregulation of the entire pathway, resulting in higher yields of the target compound.

Furthermore, the use of elicitors, which are compounds that trigger defense responses in plants, has been shown to significantly increase the production of secondary metabolites. For instance, treatment of S. miltiorrhiza hairy root cultures with methyl jasmonate (MJ) or yeast extract (YE) has led to a marked increase in tanshinone production. d-nb.info The combination of genetic engineering with elicitor treatment has shown synergistic effects, leading to even higher yields. d-nb.info

The table below summarizes key research findings on the metabolic engineering of diterpenoid production in Salvia miltiorrhiza, which provide a framework for enhancing the biosynthesis of this compound.

Table 2: Metabolic Engineering Strategies for Enhanced Diterpenoid Production in Salvia miltiorrhiza

| Strategy | Gene/Elicitor | Target Compound Class | System | Key Finding |

| Gene Overexpression | SmGGPPS and SmDXS | Tanshinones | Hairy Roots | Significant increase in tanshinone production. |

| Gene Overexpression | SmHMGR | Tanshinones | Hairy Roots | Enhanced accumulation of tanshinones. frontiersin.org |

| Elicitation | Methyl Jasmonate (MJ) | Tanshinones | Hairy Roots | Marked increase in tanshinone content. d-nb.info |

| Elicitation | Yeast Extract (YE) | Tanshinones | Hairy Roots | Significant boost in tanshinone yield. d-nb.info |

| Combined Strategy | Overexpression of SmMDS + Elicitors (Ag+, YE, MJ) | Tanshinones | Hairy Roots | Synergistic enhancement of tanshinone production. d-nb.info |

By applying these principles, it is conceivable that the production of this compound can be significantly enhanced. Future research should focus on the identification and characterization of the specific CPS, KSL, and CYP450 enzymes involved in its unique biosynthesis. The subsequent overexpression of these dedicated genes, potentially in combination with the upregulation of precursor pathways and the application of optimized elicitation strategies, holds great promise for the sustainable and high-yield production of this valuable natural product.

Synthetic Methodologies and Total Synthesis

Total Synthesis of Danshen Spiroketal Lactone and Epi-Danshenspiroketallactone

The first total synthesis of Danshen spiroketal lactone (1) and its spiro-epimer, epi-Danshenspiroketallactone (2), provided a foundational route to this class of benzannulated spiroketals. thieme-connect.comresearchgate.net This work was pivotal in enabling further biological investigation into the therapeutic properties of Danshen, a traditional medicine used for treating conditions like heart disease and renal failure. thieme-connect.comnih.gov

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.com For the synthesis of Danshen spiroketal lactone, the key retrosynthetic disconnections focused on the late-stage formation of the characteristic spiroketal and the construction of the lactone moiety. thieme-connect.com

The primary strategic disconnections were:

Spiroketal Formation: The spiroketal was envisioned to arise from an oxidative radical cyclization of a key alcohol precursor (7). thieme-connect.com

Lactone and C-C Bond Formation: The precursor to the cyclization, in turn, was planned to be assembled via a lactonisation of intermediate (8). The crucial carbon-carbon bond connecting the two main fragments was to be forged through a directed metallation of a naphthalene (B1677914) amide (9) and its subsequent reaction with an aldehyde (10). thieme-connect.com

This strategic approach breaks the complex target into more manageable subunits, addressing the stereochemical and functional group challenges systematically.

The stereoselective formation of the spiroketal core is the most critical step in the synthesis. While many spiroketal syntheses rely on thermodynamically controlled, acid-catalyzed cyclizations, the synthesis of Danshen spiroketal lactone has been achieved using kinetically controlled reactions. thieme-connect.com

In the initial total synthesis, the spiroketal core was constructed via an oxidative radical cyclization. thieme-connect.com This method involves the formation of a radical on the side chain, which then attacks the furan (B31954) ring to form the second five-membered ring of the spiroketal system. This key spiroketalisation step gratifyingly produced both Danshenspiroketallactone (1) and its epimer (2), which could be separated for individual study. thieme-connect.com The formation of both epimers is significant, as epi-danshenspiroketallactone is also a natural product and not merely an artifact of the isolation process. thieme-connect.com

To construct the isobenzofuranone (lactone) portion of the molecule, a directed metallation–lactonisation sequence was employed. thieme-connect.comresearchgate.net This strategy uses a directing group on the aromatic ring to control the position of metalation (lithiation), allowing for precise functionalization.

The key steps in the reported synthesis are:

Directed ortho-metalation: A naphthalene amide (9) is treated with a strong base, such as s-butyllithium, which selectively removes a proton from the position adjacent to the amide directing group.

Aldehyde Addition: The resulting nucleophilic aryl-lithium species is then reacted with a chiral aldehyde (10), forming the key carbon-carbon bond and setting a crucial stereocenter.

Lactonisation: The resulting intermediate (8) undergoes spontaneous or induced cyclization to form the stable five-membered lactone ring, yielding the necessary isobenzofuranone moiety. thieme-connect.com

This sequence proved to be a highly effective method for installing the benzannulated lactone core of the target molecule. thieme-connect.com

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Directed Metallation / Aldehyde Addition | s-BuLi, (-)-sparteine, then aldehyde 10 | Intermediate 8 |

| 2 | Lactonisation | Acidic workup | Lactone precursor to 7 |

| 3 | Oxidative Radical Cyclization | PhI(OAc)2, I2 | Danshenspiroketallactone (1 ) and epi-Danshenspiroketallactone (2 ) |

The key spiroketalization step in the first total synthesis was an oxidative radical cyclization. thieme-connect.comlookchem.com This reaction was performed on the alcohol precursor (7) using a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA), in the presence of iodine. This creates an oxygen-centered radical which then cyclizes onto the furan ring to forge the spirocyclic system. thieme-connect.com

More recently, other radical-based methods have been developed. A 2019 synthesis utilized a nih.govbenthamscience.com-radical relay strategy, initiated by photoredox catalysis, to achieve the total synthesis of both Danshenspiroketallactone and its epimer. nih.gov Radical cyclizations offer the advantage of proceeding under mild conditions and can provide access to specific stereoisomers that may be difficult to obtain through other means. nih.gov

Directed Metallation-Lactonisation Sequences

Advanced Strategies for Spiroketal Synthesis

The synthesis of spiroketals is a well-explored area of organic chemistry, with numerous strategies developed over the decades. benthamscience.combenthamdirect.com These methods are crucial for accessing the diverse spiroketal-containing natural products. researchgate.net

The most common and traditional approach to synthesizing spiroketals is the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.netnih.gov This method relies on thermodynamic control, where the precursor molecule cyclizes to form the most stable spiroketal isomer. nih.govresearchgate.net The stability is governed by factors such as the anomeric effect and the minimization of steric interactions. nih.gov

While straightforward, this approach has limitations. It often exclusively yields the thermodynamically favored product, making it difficult to synthesize less stable, or "kinetic," spiroketal isomers which may be the actual natural product. researchgate.netnih.gov The development of alternative, kinetically controlled methods, such as the methanol-induced spirocyclization or transition-metal-catalyzed reactions, has been crucial for accessing the full range of spiroketal stereoisomers. nih.govbeilstein-journals.org

Transition Metal-Catalyzed Spiroketalization (e.g., Au(I), Pd(II), Cu(II), Rh(I) catalysis)

The construction of the spiroketal framework, a key structural motif in Dan shen spiroketal lactone, has been effectively achieved using transition metal catalysis. These methods offer mild and selective alternatives to traditional acid-catalyzed cyclizations. researchgate.net Catalysts based on gold, palladium, copper, and rhodium have proven particularly valuable for the spiroketalization of various precursors, such as alkynyl diols. researchgate.netrsc.org

Gold(I) catalysis is a prominent method for activating alkynes toward nucleophilic attack. nih.govacs.org In the context of spirolactone synthesis, Au(I) complexes can catalyze the intramolecular cyclization of substrates like epoxyalkynes or alkynyl alcohols. researchgate.netsci-hub.se For instance, gold(I) catalysts can promote the cycloisomerization of an alkynyl alcohol to form an electron-rich enol ether intermediate. This intermediate can then undergo an intermolecular spiroketalization reaction with a suitable reaction partner. sci-hub.se The choice of ligands, such as X-Phos, and counterions can significantly influence the catalyst's activity and the reaction's efficiency. sci-hub.se Gold-catalyzed reactions often proceed under mild conditions and demonstrate atom economy, making them an attractive strategy for synthesizing complex polycyclic heterocycles. sci-hub.se A notable application is the gold(I)-catalyzed spirocyclization of aryl alkynoate esters, which yields spirolactones in high yields under mild conditions. acs.org

Palladium(II) catalysis has also been successfully employed for the stereoselective formation of spiroketals. nih.gov A high-yielding method involves the dehydrative cyclization of ketoallylic diols using a catalytic amount of [PdCl2(MeCN)2]. nih.gov This reaction proceeds rapidly at low temperatures, producing vinyl-substituted spiroketals with water as the only byproduct. nih.gov A key advantage of this method is the efficient transfer of stereochemical information from the starting material to the spiroketal core, controlling the stereochemistry at both the anomeric carbon and the newly formed allylic center. nih.gov

Copper(II) and Rhodium(I) have also been documented as effective catalysts for the formation of spiroketals from precursors like alkynyl diols. researchgate.net Copper-catalyzed multicomponent cyclizations can furnish spiroheterocyclic structures in high yields and with excellent diastereoselectivity. researchgate.net Furthermore, synergistic catalysis, combining two different transition metals like copper and rhodium, has been explored to enable novel transformations for constructing complex molecular architectures. sci-hub.se

Table 1: Examples of Transition Metal Catalysts in Spiroketalization

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Au(I) Complexes (e.g., X-PhosAu(CH3CN)NTf2) | Alkynyl alcohols, Aryl alkynoate esters | 5,5-Benzannulated spiroketals, Spirolactones | acs.orgsci-hub.se |

| [PdCl2(MeCN)2] | Ketoallylic diols | Vinyl-substituted spiroketals | nih.gov |

| Cu(II) Complexes | Exocyclic enol ethers/enamines | Spiroheterocyclic tetrahydropyrans | researchgate.net |

| Rh(I) Complexes | Alkynyl diols | Spiroketals | researchgate.net |

Photochemical Reactions for Spirolactone Synthesis

Photochemical methods provide a unique, metal-free approach to constructing spirolactone frameworks. These reactions utilize light energy to induce cyclizations and rearrangements, often leading to a rapid increase in molecular complexity from relatively simple starting materials. researchgate.netresearchgate.net

One strategy involves the photoinduced intramolecular cyclization of allyl acrylates to synthesize fully substituted spiro-γ-butyrolactones. researchgate.net This reaction is inspired by the Norrish-Yang Type II reaction, where ultraviolet irradiation activates a carbonyl group, which then abstracts a hydrogen atom from a nearby position, initiating a cyclization cascade to form the spirolactone ring. researchgate.net

Another powerful photochemical approach involves the reaction of furan derivatives with singlet oxygen. researchgate.net Furans can be transformed into a variety of complex motifs present in natural products through singlet-oxygen-mediated reaction sequences. In a typical process, a furan diol is treated with a sensitizer (B1316253) like methylene (B1212753) blue and irradiated with visible light in the presence of oxygen. This generates an intermediate that, after reduction and acid-mediated cyclization, can yield complex bis-spiroacetal structures. researchgate.net This method is advantageous for its ability to deliver a significant increase in molecular complexity in high yield under mild conditions. researchgate.net

Biocatalytic Rearrangements of Furan Derivatives

Biocatalysis offers a highly selective and environmentally benign route to optically pure spirolactones from furan derivatives. nih.gov Multi-enzyme cascade reactions have been developed that mimic biosynthetic pathways, allowing for the efficient, one-pot conversion of simple furans into complex chiral molecules. nih.govrsc.org

A notable example is a one-pot, multi-enzyme cascade that transforms furylpropanols into optically active spirolactones. rsc.org This system combines the actions of three different enzymes: a chloroperoxidase, an oxidase, and a ketoreductase or alcohol dehydrogenase. nih.govrsc.org The sequence often begins with a peroxidase-mediated Achmatowicz rearrangement of a furan alcohol, a non-natural biocatalytic step, to form a dihydropyranone. rsc.orgacs.org This intermediate is then further processed by the other enzymes in the cascade, which can involve steps like a dehydrogenase-catalyzed isomerization, ultimately leading to the desired spirolactone. rsc.org

This fully biocatalytic method has been successfully applied to the total synthesis of bioactive natural products, such as (+)-crassalactone D and lanceolactone A, demonstrating its utility in constructing complex molecular architectures. nih.govresearchgate.net The use of enzymes ensures high enantio- and diastereoselectivity, providing access to specific stereoisomers that are often difficult to obtain through traditional chemical synthesis.

Table 2: Enzyme Combination for Biocatalytic Spirolactone Synthesis

| Enzyme Class | Function in Cascade | Reference |

|---|---|---|

| Chloroperoxidase | Catalyzes Achmatowicz rearrangement | nih.govrsc.org |

| Oxidase | Intermediate processing | nih.govrsc.org |

| Alcohol Dehydrogenase / Ketoreductase | Isomerization / Reduction | nih.govrsc.org |

Development of Diverse Synthetic Analogues and Derivatives

The core structure of this compound, derived from the medicinal plant Salvia miltiorrhiza (Danshen), has served as a template for the development of synthetic analogues and derivatives. plos.orgmdpi.com The modification of natural product scaffolds is a common strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships.

Synthetic efforts have produced analogues such as cryptoacetalides, which share the spiroketal-lactone core of the danshen compounds. escholarship.org The total synthesis of these analogues often employs similar strategic bond formations, such as those to construct the spiroketal moiety, but allows for variations in substituents and stereochemistry. escholarship.org

Broader work on the diterpenoid quinones from Salvia miltiorrhiza, known as tanshinones, has also led to a wide array of derivatives. mdpi.com Although structurally distinct from this compound, they are biosynthetically related and co-occur in the plant. mdpi.com The development of tanshinone derivatives has involved modifications at various positions of the ring system to create compounds with potentially improved therapeutic profiles. mdpi.com For example, derivatives of Tanshinone I and Tanshinone IIA have been synthesized to enhance water solubility and biological potency. mdpi.com These synthetic explorations highlight the chemical tractability of the core scaffolds found in Danshen and provide a platform for generating novel compounds inspired by the natural product.

Molecular Pharmacology and Mechanistic Investigations

In Vitro Studies on Cellular and Subcellular Systems

In vitro studies using cell cultures and subcellular fractions have been instrumental in understanding the molecular interactions and cellular effects of Danshen spiroketal lactone.

Identifying the specific molecular targets of Danshen spiroketal lactone is crucial for understanding its pharmacological effects. Network pharmacology studies have been employed to predict the potential targets of compounds found in Salvia miltiorrhiza. plos.org These computational approaches suggest that Danshen spiroketal lactone, referred to as epidanshen spiroketal lactone in one study, may interact with multiple targets relevant to cardiovascular diseases. plos.org However, direct experimental validation of these predicted targets for Danshen spiroketal lactone is an ongoing area of research. The complex nature of the spiroketal structure suggests potential interactions with various proteins and enzymes. acs.orgnih.govresearchgate.net

The modulation of intracellular signaling pathways is a key aspect of the mechanism of action for many bioactive compounds. Studies have indicated that compounds from Salvia miltiorrhiza can regulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a target for anti-inflammatory therapies. While the direct effect of isolated Danshen spiroketal lactone on the NF-κB pathway requires more specific investigation, its presence in extracts that demonstrate this activity suggests a potential role. frontiersin.orgnih.gov

Characterization of Molecular Targets of Danshen Spiroketal Lactone

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Danshen spiroketal lactone relates to its biological activity. These studies help in identifying the key structural features necessary for its pharmacological effects.

The stereochemistry of Danshen spiroketal lactone, referring to the three-dimensional arrangement of its atoms, is critical for its biological activity. The specific spatial orientation of the methyl group and the conformation of the furan (B31954) and lactone rings influence how the molecule binds to its targets. jst.go.jpresearchgate.net Studies on related spiroketal compounds have shown that different stereoisomers can exhibit significantly different biological activities. The absolute configuration of chiral centers within the molecule dictates the precise fit into the binding pockets of target proteins, thereby determining the efficacy of the molecular interaction. jst.go.jp For instance, the relative configuration of substituents on the spiroketal ring system has been shown to be crucial for the cytotoxic activity of similar compounds. jst.go.jp

Elucidation of Essential Structural Motifs for Bioactivity (e.g., γ-lactone ring with α-methylene group)

Computational Approaches in Mechanistic Studies

Computational methods have become indispensable in modern pharmacology for elucidating the mechanisms of action of natural products. For complex molecules like Dan shen spiroketal lactone, these in silico approaches provide critical insights into molecular interactions, stability, and broader biological networks, guiding further experimental validation.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, forming a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as this compound, to the active sites of protein targets.

Detailed research findings from a systems-pharmacology investigation of Compound Danshen Formula (CDF), which includes Salvia miltiorrhiza as a primary component, utilized molecular docking to validate interactions between compounds and targets related to cardiovascular disease (CVD). plos.orgsemanticscholar.org In this study, a binding free energy threshold of ≤ -5.0 kcal/mol, calculated using AutoDock software, was established to identify significant interactions. plos.orgsemanticscholar.org While the specific binding energies for all compounds were not individually reported in the primary text, "epidanshen spiroketal lactone" (an isomer of this compound) was highlighted as one of four particularly promising candidate compounds for further research into novel CVD treatments, indicating it successfully passed the docking validation against key disease targets. plos.orgsemanticscholar.org The docking process was crucial for refining the list of potential compound-target interactions, reducing the number from 1580 to 735 and confirming 85 key compounds and 41 potential targets. plos.orgsemanticscholar.org Other studies on Danshen have also employed molecular docking to confirm high-affinity binding between its active ingredients and core therapeutic targets. vietnamjournal.ruamegroups.cn

| Compound | Target Protein | Binding Energy (kcal/mol) | Computational Software | Therapeutic Relevance |

|---|---|---|---|---|

| d-borneol | P-glycoprotein (P-gp) | -6.34 | AutoDock | Drug Absorption/Bioavailability plos.orgsemanticscholar.org |

| Luteolin | STAT3 | Good Binding Affinity | Autodock Vina | Anti-inflammatory amegroups.cn |

| Quercetin | MAPK1 | Good Binding Affinity | Autodock Vina | Anti-inflammatory amegroups.cn |

| Epidanshen Spiroketal Lactone | Multiple CVD Targets | ≤ -5.0 (Implied) | AutoDock | Cardiovascular Disease plos.orgsemanticscholar.org |

Quantum Chemical Calculations for Conformational Stability and Reactivity (e.g., DFT calculations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule at the electronic level. These calculations are used to determine a molecule's three-dimensional structure, conformational stability, and electronic properties, which are fundamental to its reactivity and biological function. kagawa-u.ac.jp

For a molecule with a complex stereocenter like this compound, DFT can be used to calculate the energies of different possible conformations to identify the most stable, and therefore most abundant, form of the molecule under physiological conditions. kagawa-u.ac.jp The analysis of the resulting electronic structure provides information on how the molecule will interact with biological targets. NMR analysis combined with DFT calculations has been successfully used to show that similar spiroketal-containing molecules can exist as an equilibrium of multiple conformers. kagawa-u.ac.jp This conformational flexibility can be critical for its ability to bind to various protein targets. While specific DFT studies focused solely on this compound are not widely published, this methodology is standard for determining the absolute configuration and stable conformations of novel, complex natural products. acs.org

| Computational Method | Objective | Significance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D conformation of the molecule. kagawa-u.ac.jp |

| DFT / Time-Dependent DFT (TD-DFT) | Conformational Stability Analysis | Determines the energy landscape and equilibrium between different conformers. kagawa-u.ac.jp |

| DFT with Chiroptical Calculations | Calculation of ECD/VCD Spectra | Helps determine the absolute configuration of chiral centers by comparing calculated spectra to experimental data. acs.org |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Analyzes the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals to predict sites of chemical reactivity. |

Network Pharmacology Analysis of Multi-Target Interactions

Network pharmacology is a systems-level approach that investigates the complex interactions between the multiple chemical components of a medicinal herb and multiple protein targets within the body's biological networks. bjmu.edu.cn This method is particularly well-suited for understanding the holistic effects of traditional medicines like those derived from Salvia miltiorrhiza (Danshen). bjmu.edu.cnnih.gov

In the context of this compound, network pharmacology studies place the compound within a complex web of interactions relevant to its therapeutic effects. Analyses of Compound Danshen Formula (CDF) for cardiovascular disease have identified epidanshen spiroketal lactone as a key bioactive component. plos.orgsemanticscholar.org These studies begin by identifying all chemical constituents and their potential protein targets from established databases. nih.govrjsocmed.com Software such as Cytoscape is then used to construct and visualize "compound-target" and "target-disease" networks. plos.orgamegroups.cn

Through this approach, epidanshen spiroketal lactone was identified as one of 85 key compounds in CDF that interact with a network of 41 targets implicated in cardiovascular disease. plos.org Such analyses reveal that a single compound can influence multiple targets, and that multiple compounds can act on shared signaling pathways. amegroups.cn Key pathways identified for Danshen components include the PI3K-Akt signaling pathway, MAPK signaling pathway, and IL-17 signaling pathway, which are crucial in inflammation, cell proliferation, and metabolism. amegroups.cnrjsocmed.com This multi-target, multi-pathway mechanism is believed to be responsible for the therapeutic efficacy of Danshen. bjmu.edu.cn

| Analysis Component | Description | Key Findings Related to Danshen |

|---|---|---|

| Active Ingredient Screening | Identifying bioactive compounds based on pharmacokinetic properties (e.g., Oral Bioavailability, Drug-Likeness). rjsocmed.com | Identified dozens of active compounds, including tanshinones, salvianolic acids, and spiroketal lactones. plos.orgamegroups.cn |

| Target Prediction | Mapping compounds to potential protein targets using databases like TCMSP, SwissTargetPrediction, and DrugBank. bjmu.edu.cnrjsocmed.com | Danshen components were found to interact with hundreds of targets related to inflammation, apoptosis, and metabolism. amegroups.cnrjsocmed.com |

| Network Construction | Building and visualizing interaction networks (e.g., compound-target, protein-protein interaction) using tools like Cytoscape. plos.orgnih.gov | Revealed a complex network where compounds like epidanshen spiroketal lactone act on multiple targets. plos.org |

| Pathway Enrichment Analysis | Identifying the biological pathways most significantly affected by the compound-target interactions (KEGG, GO analysis). amegroups.cnrjsocmed.com | Implicated pathways include those for atherosclerosis, IL-17 signaling, and the PI3K-Akt pathway. rjsocmed.com |

Structural Modifications and Derivatization Studies

Synthesis of Danshen Spiroketal Lactone Analogues

The synthesis of analogues of Danshen spiroketal lactone is a key strategy to investigate the structure-activity relationships (SAR) and to develop compounds with improved therapeutic potential. Synthetic efforts have focused on introducing diverse functional groups and creating derivatives inspired by related natural products.

The introduction of various functional groups onto the Danshen spiroketal lactone scaffold aims to enhance its interactions with biological targets. These modifications can alter the electronic properties, steric hindrance, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity and selectivity.

Recent synthetic methodologies have enabled the introduction of different substituents. For example, a domino halocyclization and spiroketalization of styryl keto acids, catalyzed by an electron-rich bifunctional thiourea (B124793) organocatalyst, has been shown to be applicable to the synthesis of structural analogues of Danshen spiroketal lactone. thieme-connect.com This method allows for the incorporation of various functional groups, such as methyl, fluoro, and chloro groups, on the aromatic ring. thieme-connect.com

A highly efficient gold(I)-catalyzed cascade reaction has also been developed to synthesize 5,5-benzannulated spiroketals, the core structure of Danshen spiroketal lactone. sci-hub.se This intramolecular cycloisomerization and subsequent intermolecular spiroketalization provides an atom-economical route to structurally complex polycyclic heterocycles from simple starting materials, opening avenues for diverse functionalization. sci-hub.se

The synthesis of biologically inspired derivatives, such as epi-Danshenspiroketallactone, is crucial for understanding the stereochemical requirements for biological activity. nih.gov Danshen spiroketal lactone and its epimer, epi-Danshenspiroketallactone, are often found together, and their relative stereochemistry can significantly impact their biological profiles. researchgate.net

The total synthesis of both Danshen spiroketal lactone and epi-Danshenspiroketallactone has been achieved through various strategies, including those utilizing radical relay chemistry. nih.govnih.gov One approach employed a visible-light-induced generation of dithianyl and dioxolanyl radicals via selective hydrogen atom transfer (HAT), enabling remote C(sp³)—H functionalization to construct the spiroketal core. nih.gov This synthesis provided access to both pure Danshen spiroketal lactone and its epimer, which was previously challenging due to the isomerization of epi-Danshenspiroketallactone to Danshen spiroketal lactone on silica (B1680970) gel. nih.gov It was noted that treatment of either pure Danshen spiroketal lactone or a mixture of the two with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) resulted in a mixture of the two epimers. nih.gov

Another related natural product, cryptoacetalide (B15525510), which shares the benzannulated spiroketal moiety, has also been a target of synthetic efforts. researchgate.netsoton.ac.uk The synthesis of cryptoacetalide and its analogues provides further insights into the structural requirements for the biological activity of this class of compounds. soton.ac.uk

Introduction of Functional Groups for Enhanced Molecular Interactions

Rational Design of Modified Structures

Rational drug design principles are being applied to modify the structure of Danshen spiroketal lactone to enhance its therapeutic properties. This involves targeting specific molecular recognition sites and improving its bioavailability and stability in experimental settings.

The goal of rational drug design is to create structural analogues of biologically active compounds that can interact more effectively with their molecular targets. google.com For Danshen spiroketal lactone, this involves designing derivatives that can bind with higher affinity and selectivity to specific enzymes or receptors involved in disease pathways. While specific molecular targets for Danshen spiroketal lactone are still under investigation, the design of new analogues often draws inspiration from the known interactions of similar spiroketal-containing compounds with their targets.

For instance, the development of inhibitors for targets like glutathione (B108866) peroxidase 4 (GPX4) often involves the creation of electrophilic compounds that can covalently bind to the active site. nih.gov Although this strategy can lead to a lack of selectivity, it highlights a potential approach for designing targeted Danshen spiroketal lactone derivatives if a specific covalent interaction is desired. nih.gov The structural information of putative binding pockets is crucial for the rational design of more selective and potent inhibitors. nih.gov

A significant challenge in the development of natural product-based drugs is their often-low bioavailability and metabolic instability. nih.govnih.govxml-journal.net For Danshen spiroketal lactone, which is a lipophilic compound, strategies to improve its water solubility and absorption are crucial for its potential therapeutic application. xml-journal.net

One common approach is the chemical modification of the parent compound to create more soluble derivatives. For example, the modification of tanshinone IIA, another active component of Salvia miltiorrhiza, into sodium tanshinone IIA sulfonate significantly improved its metabolic stability. xml-journal.net Similar strategies could be applied to Danshen spiroketal lactone.

Furthermore, the development of advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, is a promising strategy to enhance the bioavailability and therapeutic efficacy of active constituents from Salvia miltiorrhiza. nih.govnih.gov These delivery systems can protect the compound from rapid degradation in vivo, improve its solubility, and facilitate targeted delivery to specific tissues or cells. nih.gov

Targeting Specific Molecular Recognition Sites

In Vitro Assessment of Modified Compounds

The biological activity of newly synthesized Danshen spiroketal lactone analogues and derivatives is evaluated through a variety of in vitro assays. These assays are essential for determining the structure-activity relationship and identifying promising lead compounds for further development.

Modified compounds are typically screened against a panel of human cancer cell lines to assess their cytotoxic activity. jst.go.jpacs.orgfrontiersin.org For example, derivatives of related spiroketal compounds have been evaluated for their inhibitory activities against various cancer cell lines, with IC₅₀ values determined to quantify their potency. jst.go.jpacs.orgfrontiersin.org

In addition to anticancer activity, the antioxidant properties of Danshen spiroketal lactone derivatives can be assessed using methods like cyclic voltammetry to study their electrochemical behavior and predict their antioxidant potential. mdpi.com Furthermore, given the traditional use of Salvia miltiorrhiza for cardiovascular conditions, the effects of new analogues on relevant biological targets, such as enzymes involved in cardiovascular function, can be investigated.

The table below summarizes the in vitro biological activities of some modified compounds related to the Danshen spiroketal lactone scaffold.

| Compound/Derivative | Assay | Target/Cell Line | Result | Reference |

| Armochaetoglobin H | Cytotoxicity Assay | Five human cancer cell lines | Moderate inhibitory activity (IC₅₀: 3.31–9.83 μM) | acs.org |

| Tricalysin H | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide-activated RAW 264.7 macrophages | Potent bioactivity (IC₅₀: 6.6 ± 0.4 μM) | acs.org |

| (−)-α-Bisabolol | Antileishmanial Assay | Leishmania infantum and L. donovani intracellular amastigotes | Active (IC₅₀: 55 and 39 μM, respectively) | acs.org |

| Gabosine P | α-Glucosidase Inhibition | α-Glucosidase | Potent inhibition (IC₅₀: 9.07 μM) | frontiersin.org |

| Aspergifuranone | α-Glucosidase Inhibition | α-Glucosidase | Significant inhibition (IC₅₀: 9.05 μM) | frontiersin.org |

Advanced Analytical Methodologies for Research and Quality Control

Quantitative Analysis of Danshen Spiroketal Lactone in Research Samples

Quantitative analysis is fundamental to understanding the properties and potential applications of Danshen spiroketal lactone. Accurate measurement of its concentration in various research samples, from crude extracts to purified fractions, is achieved through powerful analytical techniques that offer high precision and reliability.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technique for the quantitative analysis of Danshen spiroketal lactone. The synergy between HPLC's separation capability and MS's sensitive and specific detection allows for the accurate measurement of the analyte even in complex mixtures. Ultra-High-Performance Liquid Chromatography (UHPLC) further enhances this process by providing superior resolution and faster analysis times. frontiersin.org

In a typical workflow, the sample is first subjected to chromatographic separation on a suitable column, such as a C18 column. nih.govrsc.org This separates Danshen spiroketal lactone from other co-eluting compounds present in the matrix. The eluent is then introduced into the mass spectrometer. For Danshen spiroketal lactone, detection is often performed in negative ion mode using high-resolution mass spectrometry (HRMS) like Orbitrap, which can provide accurate mass data for confident identification. frontiersin.orgresearchgate.net

For quantification, the method is validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. rsc.org A calibration curve is constructed using certified reference standards of Danshen spiroketal lactone to ensure the accuracy of the measurements. This combined approach, often referred to as LC-MS, is invaluable for the quality control of raw materials and formulated preparations containing Danshen components. nih.govnih.gov

Table 1: Illustrative Validation Parameters for a Quantitative HPLC-MS Method This table presents typical data ranges for method validation, modeled after established practices for quantifying natural products. rsc.org

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Linearity (r²) | The correlation coefficient of the calibration curve. | > 0.999 |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | 0.05 - 0.5 µg/mL |

| Intra-day Precision (RSD%) | The relative standard deviation of measurements taken within a single day. | < 2.5% |

| Inter-day Precision (RSD%) | The relative standard deviation of measurements taken on different days. | < 3.0% |

| Accuracy (Recovery %) | The percentage of the true amount of analyte that is detected by the method. | 98% - 102% |

| Stability (RSD%) | The stability of the analyte in the prepared sample over a specific period. | < 2.5% |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for the quantification of compounds in research samples, including those from traditional Chinese medicine. nih.gov Unlike chromatography-based methods, qNMR does not require an identical reference standard for the analyte being quantified. Instead, it relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

For the quantitative analysis of Danshen spiroketal lactone, a specific, well-resolved proton (¹H) signal unique to the molecule is selected for integration. An internal standard of known purity and concentration is added to the sample. By comparing the integral of the target analyte’s signal to the integral of the known standard's signal, the absolute quantity of Danshen spiroketal lactone can be determined with high accuracy. nih.gov This method offers an integral view of an extract's composition and can be used to simultaneously quantify multiple components. nih.gov The validation of a qNMR method involves assessing linearity, precision, repeatability, and accuracy to ensure reliable results. nih.gov

Table 2: Key Steps and Parameters in a qNMR Experiment

| Step | Description | Example |

|---|---|---|

| 1. Signal Selection | Choose a unique, well-resolved proton signal for Danshen spiroketal lactone. | A specific aromatic or methyl proton signal that does not overlap with other signals. |

| 2. Internal Standard | Select an internal standard with known purity and concentration (e.g., maleic acid, dimethyl sulfone). | The standard's signals must not overlap with the analyte's signals. |

| 3. Sample Preparation | Accurately weigh the sample and internal standard and dissolve them in a deuterated solvent. | e.g., Methanol-d₄, Chloroform-d. |

| 4. NMR Acquisition | Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals. | A long relaxation delay (D1) is crucial for accurate integration. |

| 5. Data Processing | Integrate the selected signals for both the analyte and the internal standard. | Perform baseline and phase correction before integration. |

| 6. Calculation | Calculate the concentration of the analyte based on the integral values, molecular weights, and sample weights. | Using the established qNMR equation. |

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

Hyphenated Techniques for Complex Mixture Analysis

The chemical complexity of natural product extracts requires advanced hyphenated techniques that couple powerful separation methods with information-rich spectroscopic detectors. These systems are essential for identifying and characterizing compounds like Danshen spiroketal lactone within their native matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to the direct analysis of diterpenoids and phenolic acids from Salvia miltiorrhiza, including Danshen spiroketal lactone, is limited. mdpi.com These compounds are generally characterized by low volatility and are often thermolabile, meaning they can degrade at the high temperatures required for GC analysis. mdpi.com Therefore, GC-MS is not a suitable method for the direct analysis of Danshen spiroketal lactone. It is more appropriately used for analyzing the volatile components of Salvia miltiorrhiza, such as the constituents of its essential oil. mdpi.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle of hyphenated techniques for natural product analysis. It directly couples the superior separation power of HPLC with the unparalleled structure elucidation capabilities of NMR spectroscopy. semanticscholar.orgmdpi.com This combination allows for the unambiguous identification of compounds, including isomers, directly from a complex mixture without the need for prior isolation. semanticscholar.orgmdpi.com

LC-NMR can be operated in several modes depending on the concentration of the analyte and the information required. semanticscholar.orgmdpi.com

On-flow mode: The HPLC eluent flows continuously through the NMR flow cell while spectra are acquired. This mode is suitable for acquiring quick survey spectra of major components.

Stop-flow mode: The chromatographic flow is halted when the peak of interest is inside the NMR flow cell, allowing for the acquisition of more detailed, time-intensive 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to facilitate complete structural elucidation. researchgate.net

Loop-storage mode: Eluted peaks are sequentially stored in sample loops. After the chromatographic run is complete, the contents of each loop are transferred to the NMR probe for analysis under static conditions, which avoids time pressure and allows for lengthy experiments. semanticscholar.orgmdpi.com

The use of cryogenic and microprobes can further enhance the sensitivity of the LC-NMR system, making it possible to analyze compounds present at lower concentrations. semanticscholar.org

Table 3: Comparison of LC-NMR Operational Modes

| Mode | Principle | Advantages | Disadvantages |

|---|---|---|---|

| On-Flow | Continuous flow of eluent through the NMR probe during acquisition. mdpi.com | Fast analysis time; provides a complete profile of the chromatogram. | Low sensitivity; only suitable for major components and simple 1D spectra. |

| Stop-Flow | HPLC flow is stopped with the peak of interest in the NMR probe. mdpi.com | Allows for advanced 2D NMR experiments; provides detailed structural information. | Time-consuming; can only analyze one peak at a time per run. |

| Loop/Cartridge Storage | Peaks are collected in storage loops or on SPE cartridges for later offline analysis. mdpi.com | Maximum flexibility for NMR experiment time; avoids solvent interference if SPE is used. | Technically complex; potential for sample degradation during storage. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Fingerprinting for Quality Assurance in Research Materials (e.g., NIR, IR, UV)

Spectroscopic fingerprinting provides a holistic chemical profile of a sample, which is invaluable for the quality assurance of research materials. This approach ensures batch-to-batch consistency and authenticates the material's identity.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is commonly used as a detector in HPLC systems (HPLC-UV/DAD). nih.govnih.gov A UV fingerprint is a chromatogram recorded at one or multiple wavelengths, showing the profile of UV-active compounds. For lactones and other compounds in Danshen extracts, specific absorption maxima can help in their identification. researchgate.net This method is robust and widely used for the quality control of Danshen and its preparations. nih.govnih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid, non-destructive technique ideal for the at-line or online quality monitoring of research materials. researchgate.net The NIR spectrum consists of broad overtone and combination bands. While less specific than mid-IR, it can provide a comprehensive chemical fingerprint. By creating a calibration model using a set of well-characterized reference samples, NIR can be used to predict key quality attributes (like the concentration of active compounds or moisture content) in new batches of material quickly and without sample preparation. researchgate.net This makes it a highly efficient tool for quality assurance in both research and industrial settings.

Table 4: Application of Spectroscopic Fingerprinting in Quality Assurance

| Technique | Principle | Application for Danshen Spiroketal Lactone Materials |

|---|---|---|

| UV Spectroscopy | Measures the absorption of UV-visible light by chromophores. | Used as an HPLC detector to generate a chromatographic fingerprint for quality control and quantification of constituents. nih.govnih.gov |

| IR Spectroscopy | Measures the absorption of infrared radiation, exciting molecular vibrations of functional groups. uoa.gr | Provides a unique molecular fingerprint to confirm the identity and structural integrity of a purified research sample or extract. |

| NIR Spectroscopy | Measures absorption of near-infrared radiation (overtones and combination bands). | Rapid, non-destructive analysis of bulk research material to ensure batch-to-batch consistency and predict chemical properties using a chemometric model. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Danshen spiroketal lactone |

| epi-danshenspiroketallactone A |

| Maleic acid |

Isotope Labeling and Tracing in Metabolic Studies

The elucidation of the metabolic fate of natural products within a biological system is a cornerstone of modern pharmacognosy and drug development. Isotope labeling, coupled with sensitive analytical techniques, offers a powerful approach to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as to investigate its biosynthetic pathways. In the context of Dan shen spiroketal lactone, while direct metabolic tracing studies using isotope labeling are not extensively documented in publicly available research, the principles of this methodology are well-established and have been applied to other key constituents of Salvia miltiorrhiza, the plant from which this compound is derived. frontiersin.orgnih.govmdpi.comnih.gov

Isotope labeling involves the incorporation of a stable (non-radioactive) or radioactive isotope into the chemical structure of a molecule. For metabolic studies, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are frequently employed. nih.govresearchgate.net These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their mass. When introduced into a biological system, the labeled compound and its metabolites can be tracked and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows researchers to map metabolic pathways, calculate metabolic flux, and identify novel metabolites with high precision. nih.govresearchgate.net

For instance, metabolic flux analysis using stable isotopes like ¹³C can reveal how cells utilize carbon sources to produce energy and biosynthetic precursors. nih.govresearchgate.net By feeding cells a ¹³C-labeled substrate, such as [U-¹³C]glucose, researchers can trace the path of the labeled carbon atoms through various metabolic networks, including glycolysis and the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The specific labeling patterns in downstream metabolites provide a quantitative map of cellular metabolism. nih.gov

While specific data for this compound is limited, studies on co-occurring compounds in Salvia miltiorrhiza provide excellent examples of this methodology. Research on tanshinones and salvianolic acids has successfully utilized isotope labeling to unravel their biosynthesis and metabolic transformations.

Illustrative Research Findings from Salvia miltiorrhiza Constituents

To illustrate the application and power of isotope labeling in metabolic studies of compounds from Salvia miltiorrhiza, the following tables summarize findings from research on tanshinones and salvianolic acids. These studies demonstrate how isotope tracers are used to elucidate complex biochemical pathways.

Table 1: Isotope Labeling Studies on Tanshinone IIA Metabolism

This table presents findings from a study where ¹³C-Metabolic Flux Analysis (¹³C-MFA) was used to investigate the effects of Tanshinone IIA (Tan IIA) on the energy metabolism of myofibroblast cells. The cells were cultured with [U-¹³C]glucose to trace the carbon flow through metabolic pathways. nih.govresearchgate.net

| Parameter | Control Group (Myofibroblast) | Tan IIA Treated Group | Key Finding |

| Metabolic Pathway | Glycolysis & TCA Cycle | Glycolysis & TCA Cycle | Tan IIA was found to decrease the metabolic activity in both glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov |

| ¹³C-Labeled Substrate | [U-¹³C]glucose | [U-¹³C]glucose | The study used uniformly labeled glucose to trace carbon metabolism. nih.govresearchgate.net |

| Analyzed Metabolites | Pyruvate (B1213749), Malate, Glutamate | Pyruvate, Malate, Glutamate | Isotopic ratios of these key metabolites were measured using GC-MS and LC-MS to determine metabolic flux. nih.govresearchgate.net |

| Metabolic Effect | Standard metabolic flux | Reduced inflow of carbon source for metabolite generation | Tan IIA inhibits the PI3K/Akt/mTOR/HIF-1α/HK2 pathway, leading to metabolic inhibition. nih.gov |

| Collagen Synthesis | Uninhibited | Obstruction of collagen synthesis | A novel anti-pulmonary fibrosis mechanism was discovered, where Tan IIA inhibits cytosol citrate (B86180) consumption and acetyl-coenzyme A production. nih.gov |

Table 2: Isotope Tracing in the Biosynthesis of Salvianolic Acids

This table summarizes findings from an in vivo study that used [ring-¹³C₆]-phenylalanine to trace the biosynthetic pathway of salvianolic acids in Salvia miltiorrhiza hairy root cultures. researchgate.net

| Parameter | Observation | Implication for Biosynthesis |

| Isotopic Tracer | [ring-¹³C₆]-Phenylalanine | This tracer was used to follow the incorporation of phenylalanine into downstream phenolic acids. researchgate.net |

| Key Intermediates | 4-coumaroyl-CoA and 3,4-dihydroxyphenyllactic acid (DHPL) | The phenylpropanoid and tyrosine-derived pathways converge at this step. researchgate.net |

| Key Enzyme | Rosmarinic acid synthase (SmRAS) | Catalyzes the ester formation between the two key intermediates to form 4-coumaroyl-3',4'-dihydroxyphenyllactic acid. researchgate.net |

| Final Steps | Hydroxylation by SmCYP98A14 and subsequent dimerization | A cytochrome P450-dependent monooxygenase introduces a final hydroxyl group to form rosmarinic acid, which then dimerizes to form salvianolic acid B. researchgate.net |

These examples underscore the utility of isotope labeling techniques. A similar approach using ¹³C or deuterium-labeled this compound could precisely map its metabolic fate, identify its metabolites in various tissues, and determine its rate of clearance. Such studies would be invaluable for a comprehensive understanding of its biological activity and potential therapeutic applications.

Future Research Directions and Unresolved Questions

Deeper Elucidation of Complete Biosynthetic Pathways

The complete biosynthetic pathway of Danshen spiroketal lactone remains to be fully elucidated. While the general pathway for the production of tanshinones, a class of compounds to which Danshen spiroketal lactone is related, involves the formation of terpenoid precursors and subsequent skeletal construction and modification, the specific enzymes and intermediate steps leading to the unique spiroketal lactone structure are not entirely understood. mdpi.com The biosynthesis of tanshinones is a complex process that can be divided into three main stages: the creation of terpenoid precursors, the formation of the basic tanshinone skeleton, and subsequent modifications like oxidation and cyclization to create the diverse range of tanshinones. mdpi.com Advances in sequencing and comparative transcriptome analysis have provided tools for identifying candidate genes involved in these pathways. mdpi.com However, the precise enzymatic reactions and regulatory networks governing the formation of Danshen spiroketal lactone require more in-depth investigation. Future research should focus on identifying and characterizing the specific enzymes, such as cytochrome P450 monooxygenases and other tailoring enzymes, responsible for the intricate cyclization and oxidation steps that form the spiroketal moiety.

Discovery and Validation of Novel Molecular Targets

While some studies have begun to explore the molecular targets of compounds found in Danshen, the specific targets of Danshen spiroketal lactone are not well-defined. plos.orgfrontiersin.org Systems pharmacology approaches, which combine computational modeling with experimental validation, have been used to predict potential targets for various components of Danshen. plos.orgsemanticscholar.org For instance, a study identified epidanshen spiroketal lactone as a potential novel lead for cardiovascular disease treatment through in silico screening and network analysis. plos.orgsemanticscholar.org However, these computational predictions require experimental validation to confirm direct binding and functional modulation. Future research should employ techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays to identify and validate the direct molecular targets of Danshen spiroketal lactone. Understanding these targets will be crucial for elucidating its mechanism of action and identifying potential therapeutic applications.

Advanced Computational Modeling for Predictive Molecular Design

Computational modeling and simulation can play a vital role in accelerating the discovery and optimization of Danshen spiroketal lactone-based therapeutics. Molecular docking and pharmacophore modeling are powerful tools for predicting the binding of small molecules to protein targets. plos.org These "dry" experiments can help prioritize compounds for "wet" lab testing, saving time and resources. plos.org Future research should leverage advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, to build more accurate predictive models. frontiersin.org These models could be used to design novel analogues with enhanced potency, selectivity, and pharmacokinetic properties, as well as to predict potential off-target effects.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level approach to understanding the biological effects of Danshen spiroketal lactone. oup.comnih.gov Lipidomics studies, for example, have been used to investigate the therapeutic effects of tanshinones in a rat model of acne, identifying potential lipid biomarkers and metabolic pathways affected by these compounds. researchgate.netfrontiersin.org By integrating data from multiple omics platforms, researchers can gain a more comprehensive understanding of the molecular mechanisms underlying the bioactivity of Danshen spiroketal lactone. oup.com This approach can help to identify key signaling pathways and regulatory networks that are modulated by the compound, providing a more holistic view of its physiological effects. frontiersin.org

Exploration of Chemical Biology Tools for In Situ Study of Danshen Spiroketal Lactone Interactions

Chemical biology tools provide powerful methods for studying the interactions of small molecules with their biological targets in a native cellular environment. frontiersin.orgschumann-lab.com Techniques such as activity-based protein profiling (ABPP) and photo-affinity labeling can be used to identify the direct binding partners of Danshen spiroketal lactone and to probe its target engagement in living cells. frontiersin.orgmdpi.com The development of fluorescently labeled or clickable analogues of Danshen spiroketal lactone would enable researchers to visualize its subcellular localization and track its interactions with cellular components in real-time. mdpi.com These chemical biology approaches will be invaluable for validating computational predictions and for gaining a deeper understanding of the compound's mode of action at the cellular and organismal level.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of Dan Shen spiroketal lactone?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, including 1H-1H COSY and HMBC correlations, to resolve the spiroketal core and substituents. Mass spectrometry (MS) confirms the molecular weight (268.31 g/mol) and fragmentation patterns. For example, HMBC correlations from methyl groups to carbonyl carbons can validate the lactone structure .

Q. How can this compound be isolated from Radix Salviae?

- Methodology : Employ chromatographic techniques such as column chromatography with silica gel or reverse-phase HPLC. Solvent extraction (e.g., ethanol or methanol) followed by fractionation based on polarity is typical. Purity is verified via melting point analysis (indirectly inferred from boiling point: 493.3°C at 760 Torr) and TLC/HPLC-MS .

Q. What protocols ensure accurate quantification of this compound in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm or LC-MS/MS for sensitivity. Calibrate with a certified reference standard (CAS: 100414-80-0). Validate methods using spiked recovery experiments to address matrix effects in complex mixtures .

Advanced Research Questions

Q. What synthetic strategies address challenges in spiroketal lactone formation?

- Methodology : Oxidative rearrangements of enol ethers (e.g., using m-CPBA/Na₂HPO₄ in CH₂Cl₂) enable spiroketal synthesis. Computational DFT studies guide reaction optimization by evaluating kinetic feasibility of lactone ring sizes (e.g., 5-membered vs. 6-membered lactones) .

Q. How can computational models elucidate the pharmacological targets of this compound?

- Methodology : Apply network pharmacology to map compound-target-disease interactions. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins like ion channels or enzymes. Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Cross-validate findings using multiple assay systems (e.g., in vitro vs. in vivo models). Control for compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration). Meta-analyses of published data can identify trends obscured by experimental variability .

Q. What factors influence the stability of this compound under laboratory conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Protect from light and moisture by storing in sealed containers under inert gas. Note: Specific stability data for this compound are limited; extrapolate from spiroketal lactone analogs .

Safety and Compliance

Q. What safety precautions are advised for handling this compound in laboratory settings?

- Guidelines : While no specific SDS exists for this compound, follow general protocols for lactones: use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; if exposed, rinse skin with water and seek medical evaluation for persistent symptoms. Dispose of waste via certified hazardous waste programs .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.